molecular formula C17H21Cl2NO2 B5691636 9-(3,5-dichloro-4-methylbenzoyl)-3-oxa-9-azaspiro[5.5]undecane

9-(3,5-dichloro-4-methylbenzoyl)-3-oxa-9-azaspiro[5.5]undecane

Cat. No. B5691636
M. Wt: 342.3 g/mol
InChI Key: MESZXHPSXZQOGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3,5-dichloro-4-methylbenzoyl)-3-oxa-9-azaspiro[5.5]undecane, also known as DU-127, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This spirocyclic compound is a member of the azaspiro compound family, which is known for its diverse range of biological activities.

Mechanism of Action

The mechanism of action of 9-(3,5-dichloro-4-methylbenzoyl)-3-oxa-9-azaspiro[5.5]undecane is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 9-(3,5-dichloro-4-methylbenzoyl)-3-oxa-9-azaspiro[5.5]undecane has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
9-(3,5-dichloro-4-methylbenzoyl)-3-oxa-9-azaspiro[5.5]undecane has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function. 9-(3,5-dichloro-4-methylbenzoyl)-3-oxa-9-azaspiro[5.5]undecane has also been found to have antimicrobial properties, making it a potential candidate for the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 9-(3,5-dichloro-4-methylbenzoyl)-3-oxa-9-azaspiro[5.5]undecane in lab experiments is its diverse range of biological activities. It has been shown to have antitumor, anti-inflammatory, and antimicrobial properties, making it a useful compound for studying a variety of diseases. However, one limitation of using 9-(3,5-dichloro-4-methylbenzoyl)-3-oxa-9-azaspiro[5.5]undecane in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of future directions for research on 9-(3,5-dichloro-4-methylbenzoyl)-3-oxa-9-azaspiro[5.5]undecane. One potential area of study is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could be the development of more efficient synthesis methods for 9-(3,5-dichloro-4-methylbenzoyl)-3-oxa-9-azaspiro[5.5]undecane, which could make it more widely available for scientific research. Additionally, further studies could be conducted to investigate the mechanism of action of 9-(3,5-dichloro-4-methylbenzoyl)-3-oxa-9-azaspiro[5.5]undecane and its potential therapeutic applications in other areas of medicine.

Synthesis Methods

9-(3,5-dichloro-4-methylbenzoyl)-3-oxa-9-azaspiro[5.5]undecane can be synthesized through a multi-step process that involves the reaction of 3,5-dichloro-4-methylbenzoyl chloride with 3-amino-1-propanol to form a benzoyl derivative. This intermediate is then reacted with 1,6-dibromo-3-oxaundecane to form the spirocyclic compound 9-(3,5-dichloro-4-methylbenzoyl)-3-oxa-9-azaspiro[5.5]undecane.

Scientific Research Applications

9-(3,5-dichloro-4-methylbenzoyl)-3-oxa-9-azaspiro[5.5]undecane has been studied extensively for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and antimicrobial properties. 9-(3,5-dichloro-4-methylbenzoyl)-3-oxa-9-azaspiro[5.5]undecane has also been found to have a positive effect on the central nervous system, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(3,5-dichloro-4-methylphenyl)-(3-oxa-9-azaspiro[5.5]undecan-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21Cl2NO2/c1-12-14(18)10-13(11-15(12)19)16(21)20-6-2-17(3-7-20)4-8-22-9-5-17/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESZXHPSXZQOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)C(=O)N2CCC3(CC2)CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3,5-Dichloro-4-methylbenzoyl)-3-oxa-9-azaspiro[5.5]undecane

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